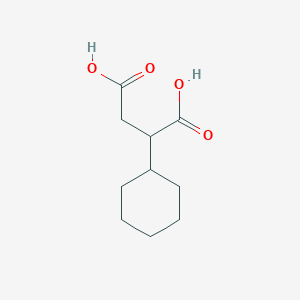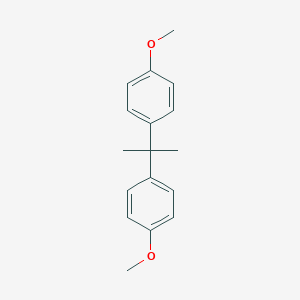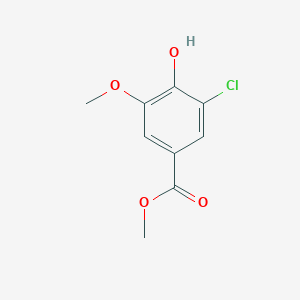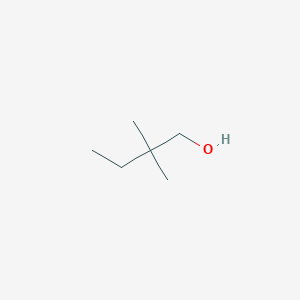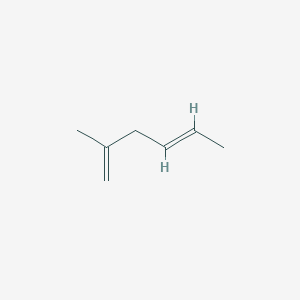
2-Methyl-1,4-hexadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,4-hexadiene is a chemical compound with the molecular formula C7H12. It is also known as 2-Methylhexa-1,4-diene or simply as MHHD. The compound is a colorless liquid with a sweet odor and is highly flammable. It is used in the production of various chemicals and is also used as a solvent.
Mechanism of Action
The mechanism of action of 2-Methyl-1,4-hexadiene is not fully understood. However, it is believed to act as a reactive intermediate in various chemical reactions, including the synthesis of various chemicals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, the compound is known to be highly toxic and can cause irritation to the eyes, skin, and respiratory system. Prolonged exposure to the compound can lead to serious health problems.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methyl-1,4-hexadiene in lab experiments include its high reactivity and its ability to act as a starting material for the synthesis of various chemicals. However, the compound is highly toxic and requires careful handling and disposal.
Future Directions
There are various future directions for the study of 2-Methyl-1,4-hexadiene. One direction is the development of new synthetic methods for the production of the compound. Another direction is the study of the compound's potential use in the production of biofuels. Further research is also needed to fully understand the compound's mechanism of action and its potential health effects.
Synthesis Methods
2-Methyl-1,4-hexadiene is synthesized by the reaction of 2-methyl-1,3-butadiene with 1,3-butadiene in the presence of a catalyst. The reaction is carried out under high pressure and high temperature.
Scientific Research Applications
2-Methyl-1,4-hexadiene has various scientific research applications. It is used as a starting material for the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and fragrances. It is also used as a solvent in various chemical reactions. The compound has been studied for its potential use in the production of biofuels.
properties
CAS RN |
1119-14-8 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
(4E)-2-methylhexa-1,4-diene |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h4-5H,2,6H2,1,3H3/b5-4+ |
InChI Key |
XBUBWPOBEDQVOO-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CC(=C)C |
SMILES |
CC=CCC(=C)C |
Canonical SMILES |
CC=CCC(=C)C |
synonyms |
2-Methyl-1,4-hexadiene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



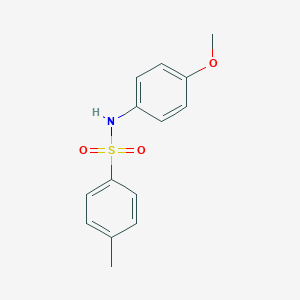
![10-[3-(Dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate](/img/structure/B72318.png)

![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)

